Tiaprost

概要

説明

チアプロストは、自然発生するプロスタグランジンであるプロスタグランジンF2αの合成類似体です。主に獣医学において黄体溶解作用を持つため、プロゲステロンを産生する卵巣の構造である黄体の退縮を引き起こすことができます。この化合物は、家畜の排卵周期の同期化や動物における分娩(出産)の誘発に役立ちます .

準備方法

合成経路と反応条件

チアプロストの合成は、入手容易な出発物質から始まるいくつかのステップを含みます。主要なステップには、シクロペンタン環の形成、ヒドロキシル基の導入、チオフェン環の結合が含まれます。反応条件は通常、強酸または強塩基、有機溶媒、および制御された温度の使用を含み、目的の立体化学と収率を確保します .

工業的生産方法

チアプロストの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは、費用対効果、収率、および純度のために最適化されています。これには、大型反応器、連続フローシステム、および厳格な品質管理対策の使用が含まれ、最終製品の一貫性と安全性が確保されます .

化学反応の分析

反応の種類

チアプロストは、次のようなさまざまな化学反応を起こします。

酸化: チアプロストは、酸化されてさまざまな酸化誘導体となる可能性があります。

還元: 還元反応は、チアプロストをさまざまな還元型に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールを生成する可能性があります .

科学研究への応用

チアプロストは、次のようないくつかの科学研究への応用があります。

化学: プロスタグランジン類似体とその化学的性質を研究するためのモデル化合物として使用されます。

生物学: 動物の生殖生理学とホルモン調節への影響について調査されています。

医学: 生殖健康とホルモン関連疾患の潜在的な治療的応用について調査されています。

科学的研究の応用

Reproductive Management in Cattle

Tiaprost is widely utilized in cattle for:

- Inducing Estrus : It helps synchronize estrus cycles in cows, making artificial insemination more effective.

- Treating Endometritis : Research indicates that this compound can be used to manage endometritis, although its efficacy varies based on the severity of the condition.

Case Study: Endometritis Treatment

A study evaluated the effects of this compound on cows with endometritis. The findings indicated:

- Treated cows exhibited delayed conception compared to untreated ones.

- Overall reproductive performance did not significantly improve with this compound treatment, suggesting careful consideration of its use in clinical settings .

Induction of Parturition

This compound is effective in inducing labor in sows:

- A study reported that sows treated with this compound trometamol farrowed approximately 1.6 days after induction, demonstrating its reliability in managing parturition timing .

Fertility Enhancement

In multiparous cows, this compound has been shown to advance the first service by several days; however, it may also impair conception rates. This dual effect necessitates a nuanced approach to its application in fertility protocols .

Table 1: Comparative Effectiveness of this compound in Reproductive Management

| Application | Outcome | Efficacy Level |

|---|---|---|

| Induction of Estrus | Synchronization for AI | High |

| Treatment of Endometritis | Delayed conception | Variable |

| Induction of Parturition | Average 1.6 days earlier | High |

| Fertility Enhancement | Advanced first service; impaired rates | Mixed |

Broader Implications and Future Research Directions

The use of this compound extends beyond immediate reproductive applications:

- Animal Welfare : By improving reproductive efficiency and health outcomes, this compound contributes to better animal welfare standards.

- Economic Impact : Enhanced fertility and reduced calving intervals can lead to increased productivity and profitability for livestock producers.

Future research should focus on:

- Long-term effects of this compound on fertility.

- Comparative studies with other prostaglandin analogs to establish best practices for its application.

作用機序

チアプロストは、プロスタグランジンF2αの作用を模倣することによりその効果を発揮します。黄体内のプロスタグランジン受容体に結合し、プロゲステロン産生の減少と黄体の退縮につながります。このプロセスは、環状アデノシン一リン酸(cAMP)レベルの低下とプロテインキナーゼC(PKC)の活性化を含む特定のシグナル伝達経路の活性化を介して媒介されます .

類似の化合物との比較

類似の化合物

クロプロステノール: 獣医学で使用される別のプロスタグランジンF2α類似体。

ルプロスティオール: 同様の用途を持つ合成プロスタグランジン類似体。

ジノプロスト: 同様の目的で使用される自然発生するプロスタグランジン

独自性

チアプロストは、その特定の構造的修飾においてユニークであり、他のプロスタグランジン類似体と比較して安定性と有効性を高めています。そのチオフェン環と特定の立体化学は、その独特の薬理学的プロファイルに貢献し、獣医学において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Cloprostenol: Another prostaglandin F2α analogue used in veterinary medicine.

Luprostiol: A synthetic prostaglandin analogue with similar applications.

Dinoprost: A naturally occurring prostaglandin used for similar purposes

Uniqueness

Tiaprost is unique in its specific structural modifications, which enhance its stability and efficacy compared to other prostaglandin analogues. Its thiophene ring and specific stereochemistry contribute to its distinct pharmacological profile and make it a valuable tool in veterinary medicine .

生物活性

Tiaprost is a synthetic analogue of prostaglandin F2α (PGF2α) that exhibits significant biological activity, particularly in reproductive physiology. Its primary applications include the regulation of luteal function, induction of estrus, and enhancement of reproductive efficiency in various livestock species. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound functions primarily as a luteolytic agent, effectively inducing the regression of the corpus luteum (CL). The mechanism involves:

- Activation of Prostaglandin Receptors : this compound binds to specific prostaglandin receptors on luteal cells, triggering intracellular signaling pathways that lead to apoptosis and decreased progesterone synthesis.

- Induction of Apoptosis : Studies have shown that this compound administration results in increased markers of apoptosis in the CL, including elevated levels of phospho-Jun N-terminal kinase (JNK) and phospho-p38 MAP kinases, which are critical for apoptotic signaling .

Case Studies

-

Effect on Luteal Regression :

A study conducted on water buffaloes demonstrated that this compound administration led to significant decreases in serum progesterone levels within 4 hours post-injection, with maximal effects observed by 18 hours. The study noted a more than five-fold increase in low molecular weight DNA fragments, indicating enhanced apoptosis within the CL . -

Induction of Estrus :

In crossbred cows experiencing subestrus conditions, this compound was found to effectively induce estrus. The treatment resulted in a marked increase in estrus response rates compared to control groups, highlighting its utility in managing reproductive cycles . -

Comparison with Other PGF2α Analogues :

Research comparing this compound with other PGF2α analogues (like cloprostenol and dinoprost) indicated similar luteolytic effects across these compounds. However, this compound exhibited a unique profile in terms of its potency and speed of action, making it a preferred choice in certain veterinary applications .

Data Tables

Below are summarized findings from various studies examining the biological activity of this compound:

| Study Focus | Species | Dosage (mg) | Estrus Induction Rate (%) | Progesterone Decrease (%) |

|---|---|---|---|---|

| Luteal Regression | Water Buffalo | 0.75 | N/A | 70% at 18 hours |

| Induction in Subestrus Cows | Crossbred Cows | 0.75 | 85% | N/A |

| Comparison with Cloprostenol | Sheep | 0.5 | 80% | Similar |

特性

CAS番号 |

71116-82-0 |

|---|---|

分子式 |

C20H28O6S |

分子量 |

396.5 g/mol |

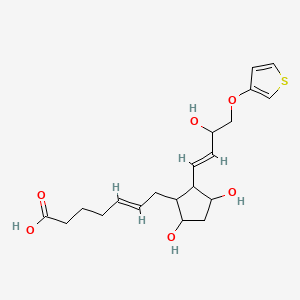

IUPAC名 |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14?,16-,17-,18+,19-/m1/s1 |

InChIキー |

FYBFDIIAPRHIQS-JRSBLEPXSA-N |

SMILES |

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O |

異性体SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CSC=C2)O)C/C=C\CCCC(=O)O)O |

正規SMILES |

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Iliren tiaprost tiaprost, (1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-isomer tiaprost, (1R-(1alpha(Z),2beta(1E,3S*),3alpha,5alpha))-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tiaprost and what is its mechanism of action?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α) [, ]. It acts as a potent agonist at prostaglandin F2α receptors, primarily the FP receptor subtype [, ]. Binding to these receptors initiates a cascade of intracellular events, leading to various physiological effects [, ].

Q2: What are the primary downstream effects of this compound binding to its target receptor?

A2: this compound's primary downstream effects stem from its action on smooth muscle cells. In the uterus, it stimulates myometrial contractions, leading to luteolysis, the regression of the corpus luteum [, , , ]. This action disrupts progesterone production, ultimately influencing the estrous cycle in various species, including cows [, , , ] and mares [, ]. It also affects uterine blood flow [].

Q3: How does the stage of the estrous cycle influence this compound's effects on uterine contractility?

A3: Studies show that this compound's effect on uterine contractility varies depending on the stage of the estrous cycle. It exhibits greater efficacy in inducing uterine contractions during diestrus and proestrus compared to estrus in cows []. This suggests a potential interplay between hormonal milieu and this compound's actions.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they highlight it as a PGF2α analog [, , ]. A search in chemical databases reveals its molecular formula as C26H40O6S and its molecular weight as 480.66 g/mol.

Q5: Has research investigated longer-acting formulations of this compound?

A5: Yes, research suggests the potential for developing longer-acting formulations of this compound. One study explored the use of a subcutaneous osmotic mini-pump to deliver this compound over a 24-hour period []. While this particular approach did not demonstrate superior efficacy compared to a single injection, it highlights the interest in optimizing this compound's pharmacokinetic profile for sustained release and potentially improved therapeutic outcomes.

Q6: Does the route of administration impact this compound's luteolytic effects?

A6: Research suggests that the route of this compound administration can influence its luteolytic efficacy. A study comparing subcutaneous injection with continuous delivery via a mini-pump found that the single injection was more effective in inducing luteolysis in cows []. This difference highlights the importance of understanding this compound's pharmacokinetic properties and their impact on its biological activity.

Q7: What are the applications of this compound in veterinary medicine?

A7: this compound finds applications in veterinary medicine primarily for its luteolytic properties. Studies demonstrate its efficacy in inducing luteolysis in cows [, , , ], facilitating estrous synchronization protocols [, , ], and addressing reproductive management challenges like ovarian cysts []. It is also used to treat endometritis in cows [, , ] and induce parturition in sows [].

Q8: Are there differences in this compound's efficacy between primiparous and multiparous cows?

A8: Research suggests potential differences in this compound's effects based on parity in cows. While conception rates following an OvSynch protocol (including this compound) were numerically higher in primiparous cows, the difference was not statistically significant []. This observation warrants further investigation to understand any underlying physiological variations influencing this compound's action.

Q9: Can color Doppler sonography be used to monitor this compound's effects during pregnancy?

A9: Yes, color Doppler sonography proves to be a valuable tool for monitoring this compound's effects during pregnancy in mares. A study utilizing color Doppler sonography illustrated its ability to detect changes in embryonic heart rate and uterine blood flow following this compound administration, providing insights into the dynamics of embryonic death [].

Q10: Are there any safety concerns regarding this compound use in animals?

A10: While the provided abstracts don't focus extensively on this compound's safety profile, one study notes potential adverse effects on fertility when combined with Cephapirin for treating endometritis in cows []. This observation underscores the importance of carefully considering potential drug interactions and conducting thorough safety assessments for any therapeutic regimen involving this compound.

Q11: Are there any specific drug delivery strategies being explored to enhance this compound's therapeutic efficacy?

A11: While the provided abstracts primarily focus on traditional administration routes like intramuscular and subcutaneous injections, they highlight the need for exploring longer-acting formulations of this compound []. This suggests a potential area of research focused on optimizing drug delivery systems to achieve sustained release profiles and potentially enhance its therapeutic index.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。